

The Central Role of Shikimic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Shikimin*

Cat. No.: B1209215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikimic acid, a key metabolic intermediate, stands at the crossroads of primary and secondary metabolism in plants. It is the central component of the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and serve as precursors to a vast array of secondary metabolites.^{[1][2]} This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.^{[1][2]} This technical guide provides an in-depth exploration of the function of shikimic acid in plant metabolism, detailing the enzymatic steps of the shikimate pathway, its regulation, and its connection to the synthesis of various vital compounds. Furthermore, this guide presents quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the analysis of shikimic acid and related enzymes, and visualizations of the key pathways and workflows.

Introduction: The Shikimate Pathway - A Gateway to Aromatic Compounds

The shikimate pathway is a fundamental metabolic route in plants, bacteria, archaea, fungi, and algae that links carbohydrate metabolism to the biosynthesis of aromatic compounds.^{[1][2]} An estimated 20% of the carbon fixed by plants flows through this pathway under normal growth conditions, highlighting its metabolic significance.^[3] The pathway commences with the

condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway and culminates in the formation of chorismate.[1][4] Chorismate is the final common precursor for the three aromatic amino acids and a multitude of other aromatic secondary metabolites, including lignin, flavonoids, alkaloids, and phytohormones.[1][4][5] Shikimic acid is the namesake and a crucial intermediate within this vital pathway.

The Seven Steps of the Shikimate Pathway

The conversion of PEP and E4P to chorismate involves seven enzymatic reactions. In plants, six enzymes catalyze these seven steps, with one enzyme being bifunctional.[1][4]

Diagram: The Shikimate Pathway

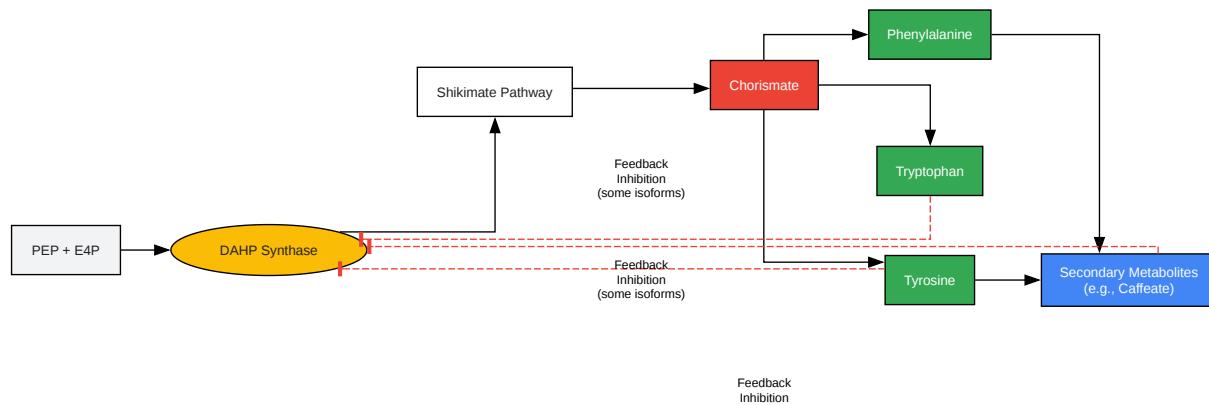
[Click to download full resolution via product page](#)

Caption: The seven enzymatic steps of the shikimate pathway in plants.

- DAHP Synthase (DHS): This enzyme catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulose-7-phosphate (DAHP).[6] This is the first committed step of the pathway and a key regulatory point.[6]
- 3-Dehydroquinate Synthase (DHQS): DHQS converts DAHP to 3-dehydroquinate (DHQ) through a complex intramolecular cyclization reaction that requires NAD⁺ as a cofactor.[7][8]
- 3-Dehydroquinate Dehydratase (DHQD): This enzyme catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS).[1]
- Shikimate Dehydrogenase (SDH): SDH reduces DHS to shikimate using NADPH as a cofactor. In higher plants, DHQD and SDH activities are carried out by a single bifunctional

enzyme.[1][4]

- Shikimate Kinase (SK): SK catalyzes the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate (S3P).[9][10]
- 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS): EPSPS catalyzes the transfer of an enolpyruvyl group from a second molecule of PEP to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).[11] This enzyme is the target of the broad-spectrum herbicide glyphosate.[11]
- Chorismate Synthase (CS): The final enzyme in the pathway, CS, catalyzes the elimination of a phosphate group from EPSP to introduce a second double bond into the ring, forming chorismate.[12][13]


Regulation of the Shikimate Pathway

The flux of carbon through the shikimate pathway is tightly regulated to meet the plant's demand for aromatic amino acids and secondary metabolites. Regulation occurs at multiple levels, including gene expression and feedback inhibition of key enzymes.[4][14]

The first enzyme, DAHP synthase, is a major point of regulation.[14][15] In many microorganisms, DAHP synthase is subject to feedback inhibition by the aromatic amino acids. However, in plants, the regulation is more complex, with different isoforms of DAHP synthase showing varying sensitivities to feedback inhibitors.[14][15] Intermediates from downstream pathways, such as caffeate, can also inhibit DAHP synthase activity.[16]

Shikimate kinase has also been suggested as a regulatory point, with its activity being sensitive to cellular ATP concentrations and its expression being induced by various stresses.[10]

Diagram: Regulation of the Shikimate Pathway

[Click to download full resolution via product page](#)

Caption: Feedback regulation of the shikimate pathway in plants.

Data Presentation

Kinetic Parameters of Key Shikimate Pathway Enzymes

The following table summarizes the kinetic parameters for several key enzymes of the shikimate pathway from various plant and microbial sources. This data is essential for understanding the efficiency and substrate affinity of these enzymes and for building kinetic models of the pathway.

Enzyme	Organism	Substrate	Km (μM)	kcat (s-1)	Vmax (U/mg)	Reference
DAHP Synthase (DHS)	Daucus carota	PEP	30	-	-	[17]
Daucus carota	E4P	70	-	-	-	[17]
Aeropyrum pernix	PEP	891	1.0	-	-	[18]
Aeropyrum pernix	E4P	280	1.0	-	-	[18]
3-Dehydroquinate Synthase (DHQS)	Pyrococcus furiosus	DAHP	3.7	3.0	-	[7]
Aspergillus nidulans	DAHP	2.2	8	-	-	[19]
Aspergillus nidulans	NAD+	3	-	-	-	[19]
Shikimate Kinase (SK)	Sorghum bicolor	Shikimate	200	-	-	[20]
Sorghum bicolor	ATP	110	-	-	-	[20]
Arabidopsis thaliana (AtSK1)	Shikimate	310	-	-	-	[9]
Arabidopsis thaliana (AtSK1)	ATP	620	-	-	-	[9]

Marchantia polymorph a	Shikimate	782.5	1.0	-	[21]
EPSP Synthase (EPSPS)	Zea mays (native)	PEP	9.5	-	[22]
Zea mays (G101A mutant)	PEP	333	-	-	[22]
Neurospora crassa	PEP	-	-	-	[23]

Note: '-' indicates data not available in the cited source. Kinetic parameters can vary significantly depending on the assay conditions.

Concentration of Shikimic Acid in Plant Tissues

The concentration of shikimic acid can vary widely among different plant species and tissues. The table below provides a summary of reported shikimic acid concentrations.

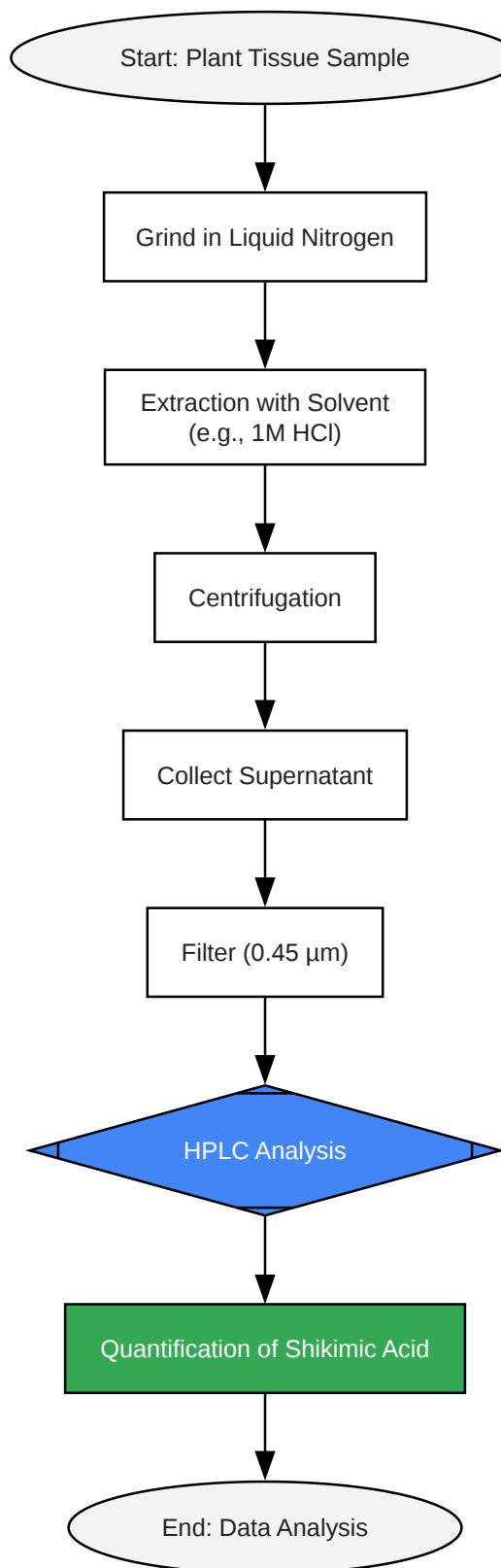
Plant Species	Tissue	Shikimic Acid Concentration	Reference
Alnus glutinosa subsp. glutinosa	Leaves	0.6491% (of methanol extract)	[7]
Alnus orientalis var. orientalis	Leaves	0.4309% (of methanol extract)	[7]
Alnus orientalis var. pubescens	Leaves	0.2452% (of methanol extract)	[7]
Prunus armeniaca	-	23.78 mg/kg	[7]
Masson pine	Needle	5.71%	[7]
Oriental arborvitae	Leafy twigs	8.95%	[7]
Star anise	-	1.74%	[7]
Eichhornia crassipes	Aerial parts	0.03 - 0.7%	[7]
Roots	0.05 - 0.90%	[7]	
Pinus sylvestris	Dried needles	1.60%	[22]

Experimental Protocols

Extraction of Shikimic Acid from Plant Tissues

This protocol describes a general method for the extraction of shikimic acid from plant material for subsequent analysis.

Materials:


- Fresh or freeze-dried plant tissue
- Liquid nitrogen
- Mortar and pestle
- Extraction solvent (e.g., 1 M HCl, methanol, or water)

- Centrifuge
- 0.45 μm syringe filters

Procedure:

- Weigh a known amount of fresh or freeze-dried plant tissue (e.g., 100 mg).
- Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powdered tissue to a microcentrifuge tube.
- Add a specific volume of extraction solvent (e.g., 1 mL of 1 M HCl).
- Vortex the mixture thoroughly.
- Incubate the mixture at a specified temperature for a set duration (e.g., 60°C for 20 minutes for acid extraction).
- Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes to pellet the cell debris.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial for analysis.

Diagram: Experimental Workflow for Shikimic Acid Analysis

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the extraction and quantification of shikimic acid.

HPLC Analysis of Shikimic Acid

This protocol provides a general method for the quantification of shikimic acid using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

- HPLC System: With a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).[24]
- Mobile Phase: Isocratic elution with 0.2% o-phosphoric acid in water.[7]
- Flow Rate: 0.5 mL/min.[7]
- Injection Volume: 10 μ L.
- Detection Wavelength: 213 nm.
- Column Temperature: 30°C.

Procedure:

- Prepare a series of standard solutions of shikimic acid of known concentrations (e.g., 0.05 to 1 mg/mL in methanol).[7]
- Inject the standard solutions into the HPLC system to generate a calibration curve.
- Inject the filtered plant extracts (from section 5.1) into the HPLC system.
- Identify the shikimic acid peak in the chromatogram based on the retention time of the standard.
- Quantify the amount of shikimic acid in the samples by comparing the peak area to the calibration curve.

Enzyme Activity Assay for Shikimate Dehydrogenase (SDH)

This spectrophotometric assay measures the activity of shikimate dehydrogenase by monitoring the reduction of NADP⁺ to NADPH.

Materials:

- Plant protein extract
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Shikimate solution (substrate)
- NADP⁺ solution (cofactor)
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture containing the assay buffer, a known concentration of shikimate, and a known concentration of NADP⁺.
- Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
- Initiate the reaction by adding a small volume of the plant protein extract.
- Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
- Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹ cm⁻¹).

Enzyme Activity Assay for EPSP Synthase

This assay measures the activity of EPSP synthase by quantifying the inorganic phosphate (Pi) released during the reaction.

Materials:

- Plant protein extract
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)[4]
- Shikimate-3-phosphate (S3P) solution (substrate)
- Phosphoenolpyruvate (PEP) solution (substrate)
- Phosphate detection reagent (e.g., Malachite Green-based reagent)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing the assay buffer, S3P, and PEP.
- Initiate the reaction by adding the plant protein extract.
- Incubate the reaction at a specific temperature for a set time (e.g., 30 minutes).
- Stop the reaction by adding the phosphate detection reagent.
- Measure the absorbance at the appropriate wavelength for the detection reagent (e.g., 660 nm for Malachite Green).[4]
- Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
- Enzyme activity is expressed as the amount of Pi produced per unit time per amount of protein.

Conclusion

Shikimic acid and the shikimate pathway are central to the metabolic network of plants, providing the essential building blocks for a vast array of compounds crucial for growth, development, and defense. The absence of this pathway in animals underscores its importance as a target for herbicides and drugs. A thorough understanding of the enzymology, regulation, and metabolic flux of the shikimate pathway is critical for researchers in plant science,

biochemistry, and drug development. The data and protocols presented in this guide provide a comprehensive resource for the study of this vital metabolic route. Further research into the intricate regulatory mechanisms and the engineering of this pathway holds significant promise for improving crop resilience, enhancing the production of valuable phytochemicals, and developing novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. bioone.org [bioone.org]
- 5. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAHP synthase - Wikipedia [en.wikipedia.org]
- 7. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Evolutionary Diversification of Plant Shikimate Kinase Gene Duplicates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and biochemical investigation of two *Arabidopsis* shikimate kinases: The heat-inducible isoform is thermostable - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EPSP synthase - Wikipedia [en.wikipedia.org]
- 12. A unique reaction in a common pathway: mechanism and function of chorismate synthase in the shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chorismate synthase - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]
- 16. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Deoxy-d-arabino-Heptulosonate 7-Phosphate Synthase from Carrot Root (*Daucus carota*) Is a Hysteretic Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure and characterization of the 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase from *Aeropyrum pernix* - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo Activity, Purification, and Characterization of Shikimate Kinase from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. [PDF] The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Central Role of Shikimic Acid in Plant Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209215#function-of-shikimic-acid-in-plant-metabolism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com